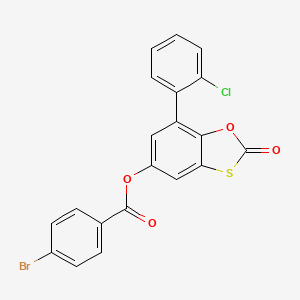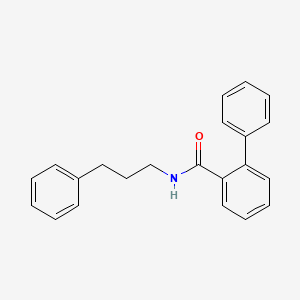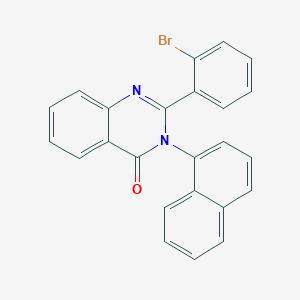
2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone
Descripción general
Descripción
2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been shown to have antiviral activity against the hepatitis C virus and the influenza virus. Additionally, the compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone is not fully understood. However, it has been proposed to exert its biological activity through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. The compound has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylases.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. The compound has also been shown to inhibit the replication of viruses by interfering with viral entry, replication, and assembly. Additionally, the compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone in lab experiments include its diverse biological activities, which make it a promising candidate for drug development. The compound is also relatively easy to synthesize and can be obtained in high yields with good purity. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
For research on 2-(2-bromophenyl)-3-(1-naphthyl)-4(3H)-quinazolinone include further studies to elucidate its mechanism of action and to optimize its biological activity. The compound could also be tested in animal models to evaluate its efficacy and toxicity in vivo. Additionally, the compound could be modified to improve its pharmacokinetic properties and to reduce its potential toxicity. Finally, the compound could be tested in combination with other drugs to evaluate its synergistic effects and to enhance its therapeutic potential.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-3-naphthalen-1-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2O/c25-20-13-5-3-11-18(20)23-26-21-14-6-4-12-19(21)24(28)27(23)22-15-7-9-16-8-1-2-10-17(16)22/h1-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADOFUUPKUZUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-benzyl-4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4673393.png)
![4-{[5-(5-isoxazolyl)-2-thienyl]sulfonyl}morpholine](/img/structure/B4673398.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4673406.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4673410.png)
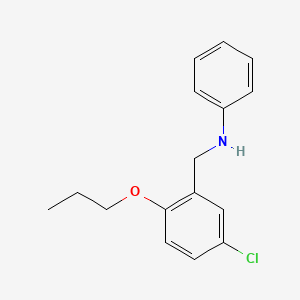
![[1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4673428.png)
![3-{5-[(3-bromo-4-methoxybenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4673441.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4673446.png)
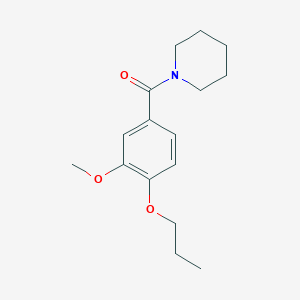
![2-{[4-(allylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B4673453.png)
![3-(2,4-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B4673459.png)
